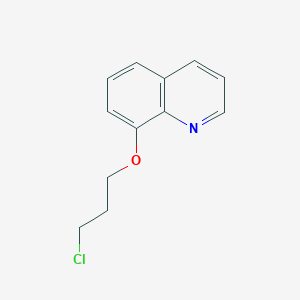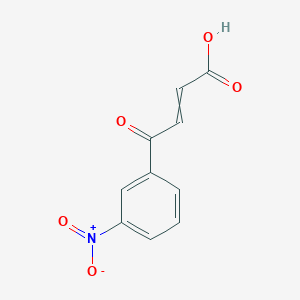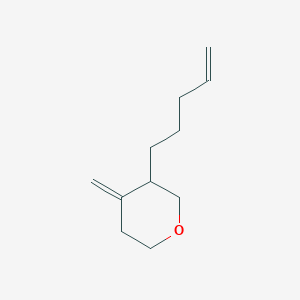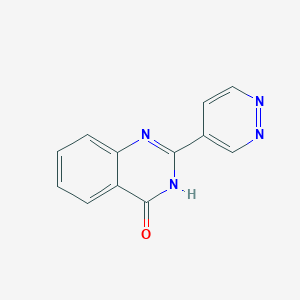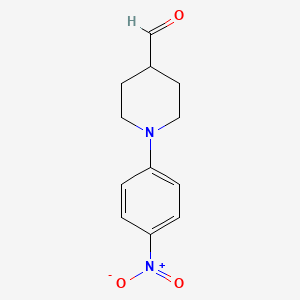
1-(4-nitrophenyl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C11H14N2O3 It features a piperidine ring substituted with a formyl group at the 4-position and a nitrophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)piperidine-4-carbaldehyde typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-Nitrophenylpiperidine: 4-Nitroaniline is then reacted with piperidine under appropriate conditions to form 1-(4-nitrophenyl)piperidine.
Formylation: The final step involves the formylation of 1-(4-nitrophenyl)piperidine using a formylating agent such as formic acid or formyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-Amino-1-(4-nitrophenyl)piperidine.
Oxidation: 4-Formyl-1-(4-carboxyphenyl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-nitrophenyl)piperidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form hydrogen bonds with amino acid residues, while the nitrophenyl group can engage in π-π interactions with aromatic residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidine: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylpiperidine: Lacks the nitrophenyl group, resulting in different electronic properties and reactivity.
N-Formylpiperidine: Contains a formyl group on the nitrogen atom, altering its chemical behavior compared to 1-(4-nitrophenyl)piperidine-4-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both the formyl and nitrophenyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,9-10H,5-8H2 |
InChI Key |
DMCXZVRRTPCCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B8583528.png)
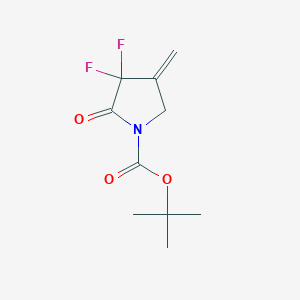
![4-[2-(Cyclopentylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8583538.png)
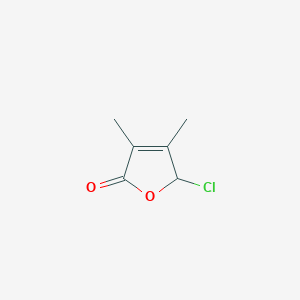
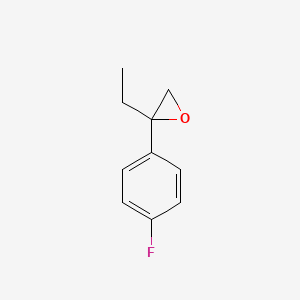
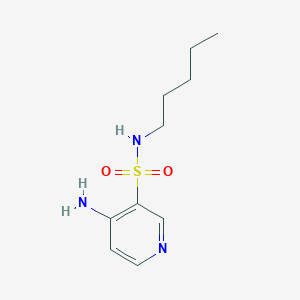
![4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
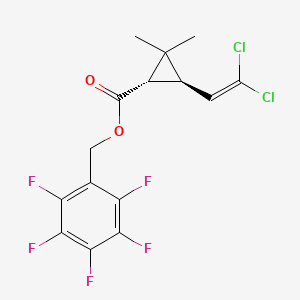
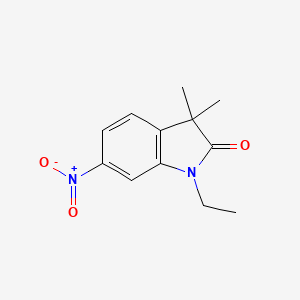
![tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate](/img/structure/B8583581.png)
